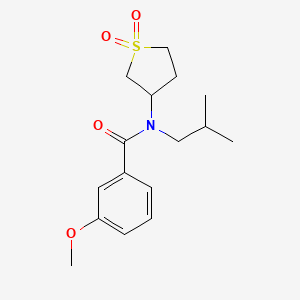

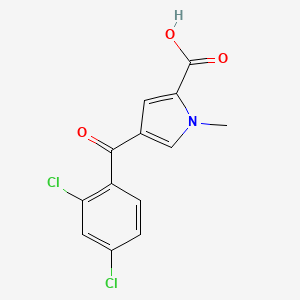

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves several steps, including condensation reactions and the use of catalysts to facilitate the formation of the desired products. For instance, the synthesis of a compound with a similar 3-methoxybenzamide moiety was achieved by condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate, involving steps such as chlorination and further condensation with ethane-1,2-diamine . This suggests that the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide might also involve multi-step reactions, possibly including the use of catalysts like [Cp*RhIII] to facilitate specific bond formations, as seen in the annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using techniques such as X-ray diffraction, which provides information on the crystal system and space group, as well as bond lengths and angles . Density functional theory (DFT) calculations are also employed to compare with experimental data and to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their anion binding properties and the nature of their interactions with other molecules. For example, N-(o-methoxybenzamido)thioureas exhibit enhanced anion binding affinity due to the presence of an intramolecular hydrogen bond, which could also influence the reactivity of this compound if similar structural features are present .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be deduced from their crystallographic data and DFT studies. The molecular electrostatic potential (MEP) surface map provides insights into the distribution of electronic density, which is crucial for understanding the intermolecular interactions and reactivity . Additionally, the antiproliferative activity of these compounds against various cancer cell lines indicates potential biological properties that might be shared by this compound .

Wissenschaftliche Forschungsanwendungen

Chemodivergent Annulations and C-H Activation

Research highlights the utilization of N-methoxybenzamides in chemodivergent and redox-neutral annulations through Rh(III)-catalyzed C-H activation. These processes enable the synthesis of complex molecules, showcasing the importance of N-methoxybenzamides in synthetic chemistry. Such methodologies offer pathways for creating diverse chemical structures with potential biological activities (Youwei Xu et al., 2018).

Antibacterial Applications

Investigations into derivatives of N-methoxybenzamide, such as 3-Methoxybenzamide, have demonstrated potent antibacterial properties, especially against staphylococcal infections. The structure-activity relationships of these analogues reveal the potential for developing new antibacterial agents with improved pharmaceutical properties, emphasizing the role of N-methoxybenzamide derivatives in addressing bacterial resistance (D. Haydon et al., 2010).

Antioxidant Agents

Amino-substituted benzamide derivatives, including those with methoxy groups, have been explored for their antioxidant capacities. The introduction of methoxy and hydroxy groups in these compounds enhances their antioxidative properties, potentially leading to the development of new antioxidants based on the benzamide scaffold. These findings suggest that modifications to the N-methoxybenzamide structure can significantly influence its biological activities, offering avenues for creating potent antioxidant agents (N. Perin et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.

Result of Action

The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects depending on the specific physiological process or indication being targeted .

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-12(2)10-17(14-7-8-22(19,20)11-14)16(18)13-5-4-6-15(9-13)21-3/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMKUUCWOSCXSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)

![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)

![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![Ethyl 2-[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3017628.png)

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)